REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[N:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[N:12]=[C:13]([CH2:16][N:17]([CH3:19])[CH3:18])[S:14][CH:15]=1)SC.[N+:20]([CH3:23])([O-:22])=[O:21]>CC(O)CC>[CH3:1][NH:2][C:3]([NH:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[N:12]=[C:13]([CH2:16][N:17]([CH3:18])[CH3:19])[S:14][CH:15]=1)=[CH:23][N+:20]([O-:22])=[O:21]
|
Name
|
N-methyl-S-methyl-N'-[2-(2-dimethylaminomethylthiazol-4-ylmethylthio)ethyl]isothiourea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(SC)=NCCSCC=1N=C(SC1)CN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CC)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
of ethyl acetate and stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated to dryness on a warm water bath under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50 ml
|
Type
|
CUSTOM
|
Details
|
A solid crystallized out
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled in an ice bath for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the solids were washed with cold ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Type
|
CUSTOM
|
Details
|
to obtain 6.5 g
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=C[N+](=O)[O-])NCCSCC=1N=C(SC1)CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |